2-ヒドロキシマロン酸ジエチル

説明

科学的研究の応用

Diethyl 2-hydroxymalonate has several applications in scientific research:

作用機序

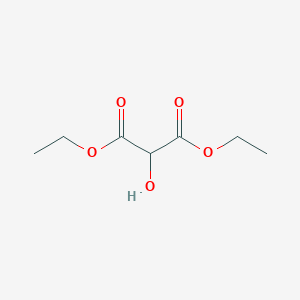

Diethyl 2-hydroxymalonate, also known as Propanedioic acid, hydroxy-, diethyl ester or diethyl 2-hydroxypropanedioate, is an organic compound with a wide range of applications in organic synthesis . This article will explore its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It’s widely used in organic synthesis, indicating that it likely interacts with a variety of molecular targets depending on the specific reaction conditions .

Mode of Action

The mode of action of Diethyl 2-hydroxymalonate is largely dependent on the specific chemical reaction in which it is involved. As a versatile reagent in organic synthesis, it can participate in various types of reactions, leading to a wide range of products .

Biochemical Pathways

Diethyl 2-hydroxymalonate is used in the synthesis of chiral halogenated acetic acids with F, Cl, Br, and H/D isotopic substitution at the α-C-atom . These halogenated acetic acids often serve as precursors for other compounds, indicating that Diethyl 2-hydroxymalonate plays a role in these biochemical pathways .

Result of Action

The result of Diethyl 2-hydroxymalonate’s action is the formation of new organic compounds. The exact molecular and cellular effects depend on the specific reaction conditions and the other reactants involved .

Action Environment

The action, efficacy, and stability of Diethyl 2-hydroxymalonate can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. For instance, it is typically stored at ambient temperature .

生化学分析

Biochemical Properties

It is known that this compound can participate in reactions that form chiral halogenated acetic acids . These acids often serve as precursors for other compounds, indicating that Diethyl 2-hydroxymalonate may interact with enzymes, proteins, and other biomolecules in these processes .

Molecular Mechanism

It is known to be involved in the synthesis of chiral halogenated acetic acids . This process involves several steps, including saponification, decarboxylation, and tautomerization . These reactions suggest that Diethyl 2-hydroxymalonate may interact with various biomolecules and potentially influence gene expression.

Metabolic Pathways

It is involved in the synthesis of chiral halogenated acetic acids, suggesting it may interact with enzymes or cofactors in these pathways .

準備方法

Synthetic Routes and Reaction Conditions

Diethyl 2-hydroxymalonate can be synthesized through the esterification of malonic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester .

Industrial Production Methods

In industrial settings, the compound is produced by the esterification of malonic acid with ethanol using a continuous process. This method ensures a high yield and purity of the product. The reaction is carried out in large reactors with efficient mixing and temperature control to optimize the reaction conditions .

化学反応の分析

Types of Reactions

Diethyl 2-hydroxymalonate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed to form malonic acid and ethanol under acidic or basic conditions.

Condensation: It can undergo condensation reactions with urea to form barbituric acid.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Alkylation: Alkyl halides and a base such as sodium ethoxide.

Condensation: Urea and heat.

Major Products Formed

Hydrolysis: Malonic acid and ethanol.

Alkylation: Alpha-alkylated malonic esters.

Condensation: Barbituric acid.

類似化合物との比較

Similar Compounds

Diethyl malonate:

Ethyl acetoacetate: Another ester used in organic synthesis, it differs in having a keto group instead of a hydroxy group.

Uniqueness

Diethyl 2-hydroxymalonate is unique due to the presence of the hydroxy group, which enhances its reactivity and allows for additional functionalization compared to similar compounds .

生物活性

Diethyl 2-hydroxymalonate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development, supported by relevant research findings and data.

Chemical Structure and Properties

Diethyl 2-hydroxymalonate is characterized by the presence of two ethyl ester groups and a hydroxyl group attached to a malonate backbone. This unique structure allows for various chemical modifications, enhancing its biological activity.

1. Antimicrobial Activity

Diethyl 2-hydroxymalonate has been investigated for its antimicrobial properties. Studies indicate that it exhibits significant inhibitory effects against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential as a therapeutic agent in treating bacterial infections.

2. Anticancer Properties

The compound has also been explored for its anticancer effects. Research indicates that diethyl 2-hydroxymalonate can induce apoptosis in cancer cell lines, particularly through the inhibition of key enzymes involved in cancer progression. For example, it has been shown to inhibit succinate dehydrogenase, leading to mitochondrial dysfunction and subsequent cell death in neuroblastoma cells .

The biological activity of diethyl 2-hydroxymalonate is primarily attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition: The compound acts as an inhibitor of succinate dehydrogenase, which is crucial in the mitochondrial respiratory chain. This inhibition results in decreased ATP production and increased reactive oxygen species (ROS), leading to oxidative stress and cell death .

- Mitochondrial Dysfunction: Studies have demonstrated that diethyl 2-hydroxymalonate causes mitochondrial potential collapse and cytochrome c release, which are critical events in the apoptotic pathway .

Case Studies

- Neurotoxicity Assessment: A study examining the effects of malonate on neuronal cells found that diethyl 2-hydroxymalonate caused significant neurotoxicity characterized by mitochondrial dysfunction and loss of cell viability. The study highlighted the compound's potential role in neurodegenerative diseases .

- Anticancer Efficacy: In vitro studies on various cancer cell lines revealed that diethyl 2-hydroxymalonate induced apoptosis via ROS generation and mitochondrial pathway activation. These findings suggest its potential as a chemotherapeutic agent .

Comparative Analysis

The following table summarizes the biological activities of diethyl 2-hydroxymalonate compared to similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| Diethyl 2-hydroxymalonate | Yes | Yes | Enzyme inhibition, mitochondrial dysfunction |

| Diethyl malonate | Moderate | Moderate | Similar pathways but less potent |

| Malonic acid | No | Low | Limited interaction with cellular targets |

特性

IUPAC Name |

diethyl 2-hydroxypropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O5/c1-3-11-6(9)5(8)7(10)12-4-2/h5,8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXZQTXSCMRPKMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10161030 | |

| Record name | Propanedioic acid, hydroxy-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10161030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13937-08-1 | |

| Record name | Propanedioic acid, hydroxy-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013937081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanedioic acid, hydroxy-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10161030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。